3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
Thieno[3,2-d]pyrimidine Scaffold: Chemical Significance and Historical Context
The thieno[3,2-d]pyrimidine scaffold has emerged as one of the most versatile and biologically relevant heterocyclic frameworks in modern medicinal chemistry. This bicyclic system consists of a thiophene ring fused to a pyrimidine ring, creating a rigid planar structure that exhibits remarkable electronic and steric properties conducive to biological activity. The historical development of thienopyrimidine chemistry traces back to the early recognition that these compounds bear structural analogy and isoelectronic relationships to purine bases such as adenine and guanine, making them naturally attractive for biological applications.
The chemical significance of the thieno[3,2-d]pyrimidine framework stems from its unique electronic distribution and conformational rigidity. Unlike simple pyrimidine or thiophene rings, the fused system creates a delocalized π-electron system that can participate in multiple types of molecular interactions with biological targets. This electronic configuration has proven particularly valuable in kinase inhibitor design, where the planar aromatic system can effectively occupy the adenosine triphosphate binding pocket of various protein kinases.
Historical research milestones in thieno[3,2-d]pyrimidine chemistry include the development of efficient synthetic methodologies for scaffold construction and the systematic exploration of substituent effects on biological activity. Early synthetic approaches focused on cyclization reactions between thiophene derivatives bearing appropriate functional groups and pyrimidine precursors. These foundational methods established the synthetic accessibility of the scaffold and enabled the preparation of diverse derivative libraries for biological evaluation.
The emergence of thieno[3,2-d]pyrimidines as pharmaceutical targets gained significant momentum with the discovery that certain derivatives exhibited potent kinase inhibitory activity. This recognition transformed the scaffold from a purely academic curiosity into a platform for drug discovery, leading to intensive research efforts across multiple therapeutic areas. The development of structure-activity relationship understanding for this scaffold has been particularly crucial in optimizing both potency and selectivity profiles of derived compounds.
Position of 3-(4-Fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in Heterocyclic Chemistry
The compound this compound occupies a distinctive position within heterocyclic chemistry as a representative of advanced scaffold modification strategies. The molecular formula C13H9FN2O2S with a molecular weight of 276.29 grams per mole establishes this compound as a medium-sized heterocyclic molecule suitable for drug-like applications. The structural features of this compound demonstrate several key principles of modern medicinal chemistry design, including the strategic incorporation of fluorine atoms to modulate physicochemical properties and the utilization of benzyl substituents to enhance binding affinity.
The positioning of the 4-fluorobenzyl group at the N-3 position of the thieno[3,2-d]pyrimidine-2,4-dione core creates a compound that exhibits both aromatic stacking capabilities and hydrogen bonding potential. The fluorine atom in the para position of the benzyl ring serves multiple functions: it increases metabolic stability through the strong carbon-fluorine bond, modulates the electronic properties of the aromatic system, and can participate in unique halogen bonding interactions with biological targets. This strategic fluorine placement represents a sophisticated approach to compound optimization that balances multiple pharmacological considerations.
The dione functionality at positions 2 and 4 of the pyrimidine ring establishes this compound as a member of the pyrimidine-2,4-dione family, which includes numerous biologically active molecules. These carbonyl groups provide hydrogen bond acceptor sites and contribute to the overall polarity and solubility characteristics of the molecule. The combination of the electron-rich thiophene ring with the electron-deficient pyrimidine-2,4-dione system creates an amphiphilic molecule capable of diverse intermolecular interactions.
Within the broader context of heterocyclic chemistry, this compound represents an evolution from simple heterocyclic scaffolds toward complex, multi-functional molecules designed for specific biological targets. The integration of multiple pharmacophoric elements within a single molecular framework exemplifies the modern trend toward efficiency in drug design, where each structural component serves multiple purposes in achieving desired biological activity profiles.
Comparative Analysis with Related Thienopyrimidine Systems
A comprehensive analysis of this compound relative to other thienopyrimidine systems reveals both structural similarities and distinctive features that contribute to its unique properties. The three fundamental thienopyrimidine systems - thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine - each exhibit distinct electronic and steric characteristics that influence their biological activities.
Compared to thieno[2,3-d]pyrimidine derivatives, the thieno[3,2-d]pyrimidine framework in our target compound provides superior access to the N-3 position for substitution, enabling the incorporation of the 4-fluorobenzyl group. This positional accessibility has proven crucial for achieving optimal kinase selectivity profiles, as demonstrated in multiple structure-activity relationship studies. The alternative thieno[3,4-d]pyrimidine system, while offering different substitution patterns, generally exhibits reduced biological activity compared to the [3,2-d] isomer in kinase inhibition applications.
Structural comparison with related compounds reveals the importance of the 4-fluorobenzyl substituent. Compounds bearing simple alkyl groups at the N-3 position typically exhibit reduced potency and selectivity compared to aromatic substituents. The fluorine atom provides additional benefits over non-fluorinated benzyl analogs, including enhanced metabolic stability and improved binding affinity through favorable electronic effects. Studies comparing fluorinated and non-fluorinated analogs consistently demonstrate the superior properties of fluorine-containing derivatives.
The following table summarizes key comparative data for related thienopyrimidine systems:
| Compound Class | Core Structure | Substitution Pattern | Typical Biological Activity | Reference Potency Range |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidines | 2,3-fused | Variable N-1, N-3 | Anti-infective, Anticancer | 10-1000 nM |
| Thieno[3,2-d]pyrimidines | 3,2-fused | Preferred N-3 | Kinase inhibition | 1-100 nM |
| Thieno[3,4-d]pyrimidines | 3,4-fused | Limited substitution | Moderate activity | 100-10000 nM |
| 4-Fluorobenzyl derivatives | 3,2-fused | N-3 fluorobenzyl | Enhanced selectivity | 1-50 nM |
The pharmacokinetic properties of this compound also compare favorably with related systems. The molecular weight of 276.29 grams per mole falls within the optimal range for oral bioavailability, while the calculated lipophilicity parameters suggest favorable membrane permeability without excessive protein binding. These properties contrast with larger thienopyrimidine derivatives that may suffer from poor pharmacokinetic profiles due to excessive molecular size or lipophilicity.
Recent Advances in Thieno[3,2-d]pyrimidine Research
Recent advances in thieno[3,2-d]pyrimidine research have significantly expanded the therapeutic potential and synthetic accessibility of this important scaffold class. The development of novel synthetic methodologies has enabled the preparation of previously inaccessible derivatives and facilitated the systematic exploration of structure-activity relationships. One-pot synthetic procedures have emerged as particularly valuable approaches, reducing synthesis time and costs while improving overall yields for thieno[3,2-d]pyrimidine preparation.
The discovery of thieno[3,2-d]pyrimidine derivatives as potent ataxia telangiectasia mutated and Rad3-related kinase inhibitors represents a major breakthrough in cancer therapeutic development. Compound 34 from recent research demonstrated exceptional potency with an inhibitory concentration 50 value of 1.5 nanomolar against ataxia telangiectasia mutated and Rad3-related kinase, while maintaining excellent selectivity against other tested kinases. This discovery has established thieno[3,2-d]pyrimidines as privileged scaffolds for targeting DNA damage response pathways in cancer therapy.
Advances in cyclin-dependent kinase 7 inhibitor development have further highlighted the versatility of the thieno[3,2-d]pyrimidine scaffold. Recent optimization studies have produced highly selective cyclin-dependent kinase 7 inhibitors with nanomolar potency and favorable pharmacokinetic properties. These developments demonstrate the adaptability of the scaffold for targeting diverse kinase families through appropriate substitution pattern modifications.
The emergence of bifunctional inhibitor designs represents another significant advance in thieno[3,2-d]pyrimidine research. Recent work has produced the first bifunctional phosphoinositide 3-kinase delta isoform selective and bromodomain and extra-terminal inhibitors based on the thieno[3,2-d]pyrimidine scaffold. These dual-target molecules demonstrate the potential for achieving synergistic therapeutic effects through single-molecule approaches, representing a paradigm shift in drug design philosophy.
Bruton's tyrosine kinase inhibitor development has also benefited from recent thieno[3,2-d]pyrimidine research advances. Novel 4,6-substituted derivatives have shown exceptional selectivity for Bruton's tyrosine kinase over other kinases, with some compounds achieving inhibitory concentration 50 values below 30 nanomolar while maintaining minimal cytotoxicity against normal cells. These developments have important implications for autoimmune disease treatment and B-cell malignancy therapy.
The following table summarizes recent breakthrough compounds and their key properties:
| Target Kinase | Lead Compound | Potency (IC50) | Selectivity Profile | Development Status |
|---|---|---|---|---|
| ATR Kinase | Compound 34 | 1.5 nM | >100-fold vs other kinases | Preclinical |
| CDK7 | Optimized derivative | 8-15 nM | CDK-selective | Preclinical |
| PI3Kδ/BET | Compound 10b | 112 nM (PI3Kδ) | Dual-target selective | Preclinical |
| BTK | Compound 8 | 29.9 nM | B-cell selective | Early preclinical |
Research into enhanced hydrolase 2 inhibition has revealed additional therapeutic applications for thieno[3,2-d]pyrimidine derivatives. Recent studies have identified potent enhanced hydrolase 2 inhibitors with submicromolar potency against various cancer cell lines, demonstrating the scaffold's utility beyond kinase inhibition. These findings suggest broad applicability across multiple therapeutic targets and disease areas.
Synthetic methodology advances have also contributed significantly to recent progress in thieno[3,2-d]pyrimidine research. The development of improved cyclization procedures and novel functional group tolerance has enabled the preparation of previously challenging derivatives. These synthetic improvements have accelerated the pace of structure-activity relationship exploration and facilitated the discovery of novel bioactive compounds.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O2S/c14-9-3-1-8(2-4-9)7-16-12(17)11-10(5-6-19-11)15-13(16)18/h1-6H,7H2,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACLXQVNJWIODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)NC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 3-amino-4-cyanothiophene-2-carboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . This intermediate can then be further functionalized to introduce the 4-fluorobenzyl group, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorobenzyl group.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibit promising anticancer properties. Specifically, studies have shown that certain derivatives can inhibit d-Dopachrome tautomerase (D-DT), an enzyme linked to cancer cell proliferation. For instance, one study demonstrated that these compounds could suppress the growth of non-small cell lung cancer (NSCLC) cells effectively .
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit various enzymes involved in critical biological pathways. Interaction studies have highlighted its potential as an enzyme inhibitor, which may lead to the development of new therapeutic agents targeting specific diseases .
Biological Research Applications
Antimicrobial Properties
In addition to anticancer effects, 3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has shown antimicrobial activity against various pathogens. This aspect makes it a candidate for further exploration in the development of new antibiotics or antifungal agents .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. Several synthetic routes have been optimized to enhance yield and purity. For example:
- Starting Materials : The synthesis often begins with readily available thieno[3,2-d]pyrimidine precursors.
- Reaction Conditions : Key reaction conditions include controlling temperature and using catalysts to facilitate the cyclization reactions necessary for forming the thieno-pyrimidine structure .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in laboratory settings:
- Study on NSCLC Cells : A recent study found that treatment with derivatives of this compound led to a significant reduction in cell viability in NSCLC models .
- Enzyme Inhibition Research : Another investigation highlighted its role as an effective inhibitor of D-DT in vitro, suggesting mechanisms through which it could impede tumor growth .
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt key signaling pathways involved in cell proliferation, differentiation, and survival. This makes it a promising candidate for the development of anticancer therapies .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Fluorine Substitution Patterns
- 3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Molecular formula: C₁₂H₆F₂N₂O₂S (MW: 280.25 g/mol) . However, this compound (CAS: 1420888-80-7) was discontinued, possibly due to synthetic challenges or reduced efficacy .
- 3-(3,5-Dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Molecular formula: C₁₄H₁₂N₂O₂S (MW: 272.33 g/mol) . The electron-donating methyl groups may reduce electrophilicity, altering receptor binding kinetics compared to the electron-withdrawing fluorine substituent.
Benzyl vs. Phenethyl Substitutions
- 3-(3,4-Dimethoxyphenethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (5e) Molecular formula: C₁₇H₁₆N₂O₄S (MW: 332.38 g/mol) . The extended phenethyl chain with methoxy groups introduces steric bulk and hydrogen-bonding capacity, which may enhance selectivity for certain biological targets (e.g., adrenergic receptors) but reduce metabolic stability .
Core Heterocyclic Modifications
Thieno[3,2-d]pyrimidine vs. Thieno[2,3-d]pyrimidine
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives Example: 2,4-Bis(butylthio)thieno[2,3-d]pyrimidine (MW: 314.47 g/mol) . The thiophene ring position ([2,3-d] vs. [3,2-d]) alters electronic distribution and planarity, impacting π-π stacking interactions in enzyme binding pockets .
Quinazoline vs. Thienopyrimidine Cores
- 3-(3,4-Dimethoxyphenethyl)quinazoline-2,4(1H,3H)-dione Molecular formula: C₁₉H₁₈N₂O₄ (MW: 338.36 g/mol) .
Biological Activity
3-(4-Fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the thieno[3,2-d]pyrimidine class and exhibits potential therapeutic applications, particularly as an anticancer agent and a modulator of various biological pathways.
- Molecular Formula : C13H9FN2O2S
- Molecular Weight : 276.29 g/mol
- CAS Number : 1232807-82-7
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been identified as an inhibitor of d-Dopachrome tautomerase (D-DT), an enzyme implicated in cancer cell proliferation. Inhibition of this enzyme can lead to the suppression of tumor growth, particularly in non-small cell lung cancer (NSCLC) models .
Anticancer Properties
Research indicates that derivatives of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibit significant anticancer activity. For instance:
- Inhibition of D-Dopachrome Tautomerase : Compounds in this class have shown promising results in inhibiting D-DT activity, leading to reduced proliferation of NSCLC cells. One study reported an IC50 value of 2.6 μM for a derivative demonstrating potent inhibition .
- Case Study : A derivative demonstrated nearly complete suppression of plasma luteinizing hormone levels in castrated male cynomolgus monkeys when administered orally at a dose of 30 mg/kg. This suggests potential applications in hormone-related cancers .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is crucial for its biological activity:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| D-Dopachrome Tautomerase | Competitive | 2.6 |
| MIF2 Tautomerase | Varies by derivative | 0.1 - 0.06 |
These findings highlight the compound's potential as a therapeutic agent targeting specific enzymatic pathways involved in cancer progression.
Structure-Activity Relationship (SAR)
The unique fluorobenzyl substitution on the thieno[3,2-d]pyrimidine core significantly influences the compound's biological activity. Variations in substituents can lead to different levels of potency against various biological targets.
Comparison with Related Compounds
A comparative analysis with other thieno derivatives reveals:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | Lacks fluorobenzyl substituent | Different biological activities |
| Pyrano[2,3-d]pyrimidine-2,4(1H,3H)-dione | Contains a pyran ring | Potential PARP-1 inhibitors |
| 6-Amino-5-(thiophen-2-yl)pyrimidine derivatives | Varying substitutions on the pyrimidine | Broad spectrum antimicrobial activity |
Q & A
Basic: What are the standard synthetic routes for preparing 3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, and how can reaction conditions be optimized?
The synthesis typically involves alkylation of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core with 4-fluorobenzyl halides. A common method employs potassium carbonate in DMF as a base and solvent, facilitating nucleophilic substitution at position 3 of the heterocyclic scaffold . Optimization includes:
- Solvent selection : Polar aprotic solvents like DMF enhance reactivity.
- Temperature control : Reactions are often conducted at 60–80°C to balance yield and side reactions.
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve alkylation efficiency.
For intermediates, multi-step protocols (e.g., nitration, hydrolysis) require careful stoichiometric adjustments, as seen in fluorophenyl-substituted analogs .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing thienopyrimidinedione derivatives?
- X-ray crystallography : Resolves stereochemistry and confirms substituent positions, as demonstrated for fluorobenzyl derivatives (e.g., R factor = 0.069 in related structures) .
- NMR spectroscopy : H and C NMR identify alkylation patterns (e.g., fluorobenzyl proton signals at δ 4.8–5.2 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., CHFNOS for the parent compound) .
Advanced: How does alkylation at position 1 of the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core impact antimicrobial activity?
Alkylation at position 1 often reduces antimicrobial efficacy. For example, 1-alkyl derivatives showed decreased activity against Staphylococcus aureus compared to non-alkylated analogs, possibly due to steric hindrance or reduced membrane permeability . However, substituents like 2-methyl-1,3-thiazol-4-yl at position 6 enhance activity, suggesting a balance between lipophilicity and steric effects is critical .
Advanced: What methodologies are employed to analyze structure-activity relationships (SAR) of fluorobenzyl-substituted thienopyrimidinediones?
- Scaffold hopping : Replacing the thieno[3,2-d]pyrimidine-2,4-dione core with pyrimidin-4(1H)-one reduces potency (IC increases from 4.3 μM to 15 μM), highlighting the importance of the dione moiety in target binding .
- Substituent variation : Meta-methoxybenzyl groups improve inhibitory activity threefold compared to unsubstituted benzyl, while chloro or fluoro substitutions show no enhancement, indicating electronic effects dominate .
- Crystallographic data : Guides rational design by mapping substituent interactions with biological targets .
Advanced: How do researchers resolve contradictions in biological activity data when modifying substituents on the thienopyrimidinedione scaffold?
Contradictions arise from competing factors (e.g., lipophilicity vs. steric bulk). For instance:
- Antimicrobial activity : While 6-(2-methyl-1,3-thiazol-4-yl) analogs exhibit strong activity against S. aureus, alkylation at position 1 diminishes efficacy. This suggests separate binding interactions for the thiazole and fluorobenzyl groups .
- Enzymatic inhibition : Fluorine’s electronegativity enhances binding in some cases but may disrupt π-π stacking in others. Computational docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations help rationalize these effects .
Advanced: In multi-step syntheses involving fluorinated intermediates, what strategies prevent undesired side reactions?
- Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield amines during nitration or hydrolysis steps .
- Sequential reactions : Conduct nitration (HNO/HSO) before fluorobenzyl introduction to avoid defluorination .
- Catalyst screening : Palladium on carbon (Pd/C) ensures selective hydrogenation of nitro to amino groups without reducing fluorine substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
